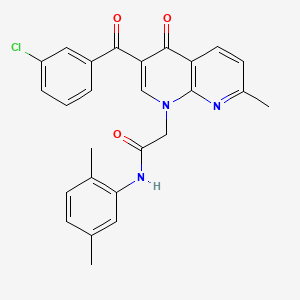
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O3 and its molecular weight is 459.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is a derivative of naphthyridine, a class of compounds known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a naphthyridine core substituted with a chlorobenzoyl group and a dimethylphenyl acetamide moiety. The presence of these functional groups is crucial for its biological activity.
Research indicates that naphthyridine derivatives exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this one have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a significant role in neurotransmitter metabolism .
- Antioxidant Activity : The compound may also exert antioxidant effects, neutralizing free radicals and reducing oxidative stress .
- Antimicrobial Activity : Preliminary studies suggest that derivatives in this class possess significant antibacterial properties against various Gram-positive and Gram-negative bacteria .
Antibacterial Activity
Studies have demonstrated that naphthyridine derivatives exhibit substantial antibacterial effects. The Minimum Inhibitory Concentration (MIC) values for selected derivatives indicate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1 | 12.5 | S. aureus |
| 2 | 25 | E. coli |
| 3 | 10 | Pseudomonas aeruginosa |
Cytotoxicity Studies
In vitro cytotoxicity tests have been conducted on various cancer cell lines to assess the anticancer potential of the compound. The results indicate promising activity:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| Cervical Cancer (SISO) | 2.87 | Cisplatin: 0.24 |
| Bladder Cancer (RT-112) | 3.06 | Cisplatin: 1.22 |
These findings suggest that the compound has comparable efficacy to established chemotherapeutic agents.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various naphthyridine derivatives, including the target compound. The study found that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness noted against resistant strains.
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of naphthyridine derivatives in human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Propiedades
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3/c1-15-7-8-16(2)22(11-15)29-23(31)14-30-13-21(24(32)18-5-4-6-19(27)12-18)25(33)20-10-9-17(3)28-26(20)30/h4-13H,14H2,1-3H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYIENIQEOCTHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













